Meta- vs. Para-Nitro Isomerism: A Critical Determinant of Biological Target Interaction for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
The 3-nitro substitution pattern in the target compound establishes a distinct electronic and steric environment compared to its direct positional isomer, 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one (CAS 898133-29-4). When docked against protein kinase targets, the meta-nitro group reportedly engages in hydrogen-bonding interactions that are geometrically inaccessible to the para-nitro configuration, which alters both the binding pose and affinity [1]. This differentiation is crucial for SAR programs where subtle changes in nitro position can shift potency by orders of magnitude [2].
| Evidence Dimension | Predicted hydrogen-bonding interaction capability with kinase targets |
|---|---|
| Target Compound Data | Meta-nitro group capable of forming directional H-bond interactions within the ATP-binding pocket (modeling prediction, no quantitative Kd reported) [1] |
| Comparator Or Baseline | Para-nitro isomer (CAS 898133-29-4) with an altered H-bond geometry that positions the nitro group away from key backbone residues (no quantitative Kd reported) [1] |
| Quantified Difference | Qualitative difference in predicted binding pose; no quantified ΔΔG or ΔIC50 available from peer-reviewed sources |
| Conditions | In silico molecular docking simulations (details of target and software not specified in the available source) [1] |
Why This Matters
For medicinal chemistry teams conducting SAR-by-catalog exploration of nitroaromatic pyridazinones, procuring the correct positional isomer is a non-negotiable requirement because isomer-dependent binding modes cannot be extrapolated; using the 4-nitro isomer would introduce an uncontrolled variable into any biological assay.
- [1] Kuujia.com. Cas no 899989-33-4 (6-(furan-2-yl)-2-(3-nitrophenyl)methyl-2,3-dihydropyridazin-3-one) - Molecular Docking and Computational Modeling Summary. Accessed April 29, 2026. View Source
- [2] Natarajan, S. R., Heller, S. T., Nam, K., Singh, S. B., Scapin, G., Patel, S., Thompson, J. E., Fitzgerald, C. E., & O'Keefe, S. J. (2006). p38 MAP kinase inhibitors. Part 6: 2-Arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813. (Demonstrates general SAR sensitivity of 2-arylpyridazin-3-ones to aromatic substitution patterns). View Source
